(1R)-(-)-Diméthyl succinate

Vue d'ensemble

Description

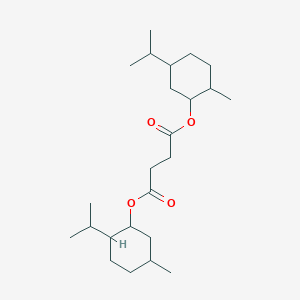

Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate: is a chemical compound that belongs to the class of organic esters It is derived from succinic acid and menthol, a naturally occurring terpene alcohol

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Overview : (1R)-(-)-Dimethyl succinate is widely used as a flavoring agent in food products and as a fragrance component in cosmetics. Its pleasant aroma enhances the sensory appeal of consumer products.

- Flavor Profile : It imparts a fruity and winy flavor that is desirable in various food applications.

- Fragrance Component : It serves as an essential ingredient in perfumes and personal care products, contributing to their aromatic properties.

Pharmaceutical Applications

Overview : In the pharmaceutical sector, (1R)-(-)-Dimethyl succinate acts as an intermediate in the synthesis of various drugs, improving their efficacy and safety profiles.

- Synthesis of Active Ingredients : It is utilized in the preparation of active pharmaceutical ingredients (APIs) such as sedatives and contraceptives.

- Therapeutic Potential : Research indicates that derivatives like dimethyl malonate can inhibit succinate dehydrogenase, potentially offering protective effects against ischemia-reperfusion injuries in cardiac tissues .

Polymer Production

Overview : The compound is employed in producing polyesters and other polymers, which are crucial for manufacturing textiles and packaging materials.

- Durability and Flexibility : Polymers derived from dimethyl succinate exhibit enhanced durability compared to traditional materials.

- Applications in Coatings : It is also used in paints and coatings, contributing to their performance characteristics.

Biochemical Research

Overview : Researchers utilize (1R)-(-)-Dimethyl succinate to study metabolic pathways and enzyme activity, aiding in the understanding of biological processes.

- Metabolic Studies : It helps elucidate the roles of succinate in cellular metabolism and its implications for diseases related to metabolic dysfunction.

- Enzyme Activity Research : The compound's role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic regulation.

Cosmetic Formulations

Overview : In cosmetic products, (1R)-(-)-Dimethyl succinate functions as an emollient, enhancing skin texture and moisture retention.

- Skin Conditioning Agent : It helps maintain skin hydration and improves the overall feel of cosmetic formulations.

- Fragrance Masking : The compound can mask undesirable odors in cosmetic products, enhancing user experience.

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flavor & Fragrance | Flavoring agent in foods; fragrance component | Enhances sensory appeal |

| Pharmaceuticals | Intermediate for APIs; therapeutic research | Improves drug efficacy; potential protective effects |

| Polymer Production | Used in polyesters; coatings | Increased durability and flexibility |

| Biochemical Research | Studies on metabolic pathways | Insights into disease mechanisms |

| Cosmetic Formulations | Emollient; fragrance masking | Improves skin texture; enhances product appeal |

Case Studies

-

Pharmaceutical Development :

A study demonstrated that dimethyl malonate, a related compound, effectively reduced succinate levels during ischemia-reperfusion injury models. This suggests potential therapeutic applications for compounds like (1R)-(-)-Dimethyl succinate in cardiac health . -

Polymer Applications :

Research on biodegradable plastics highlighted the role of dimethyl succinate in producing environmentally friendly materials that maintain performance characteristics comparable to traditional plastics . -

Cosmetic Efficacy :

Clinical trials showed that formulations containing (1R)-(-)-Dimethyl succinate improved skin hydration levels significantly compared to control products, underscoring its value in skincare .

Mécanisme D'action

Target of Action

The primary target of (1R)-(-)-Dimenthyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate or bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, is the Succinate Receptor 1 (SUCNR1) . SUCNR1 is expressed in various cells and tissues and plays a crucial role in regulating tissue homeostasis .

Mode of Action

The interaction of (1R)-(-)-Dimenthyl succinate with SUCNR1 leads to increases in calcium and inositol-3-phosphate (IP) levels and inhibition of cyclic adenosine monophosphate (cAMP) formation . On the other hand, succinate stimulates cAMP formation in cardiomyocytes and platelets, and also promotes calcium accumulation .

Biochemical Pathways

(1R)-(-)-Dimenthyl succinate is an essential circulating metabolite within the tricarboxylic acid (TCA) cycle and functions as a substrate for succinate dehydrogenase (SDH), thereby contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .

Pharmacokinetics

The plasma succinate concentration measured in rodents varies from 6 to 20 μM, while human serum and plasma levels range from 2 – 3 to 2 – 20 μM respectively . The urinary succinate concentration in mice in physiological conditions is about 20 – 30 μM . Considering the EC 50 values for succinate in humans and mice (56 ± 8 and 28 ± 5 μM respectively), the levels of this endogenous ligand in plasma and urine in physiological conditions are too low to activate the receptor .

Result of Action

The result of the action of (1R)-(-)-Dimenthyl succinate is the stimulation of insulin secretion via a SUCNR1-Gq-PKC–dependent mechanism in human β cells . Mice with β cell–specific Sucnr1 deficiency exhibited impaired glucose tolerance and insulin secretion on a high-fat diet, indicating that SUCNR1 is essential for preserving insulin secretion in diet-induced insulin resistance .

Action Environment

Environmental factors such as CO2-limiting conditions can affect the succinate product ratio during carbohydrate fermentation . Under such conditions, less succinate and more ethanol are formed . The fermentation product ratio remained constant at pH values from 6.0 to 7.4 . More succinate was produced when hydrogen was present in the gas phase .

Analyse Biochimique

Biochemical Properties

(1R)-(-)-Dimenthyl succinate plays a role in biochemical reactions as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . It interacts with enzymes such as SDH and proteins like succinate receptor 1 (SUCNR1), influencing tissue homeostasis . The nature of these interactions involves succinate signaling via SUCNR1, guiding divergent responses in immune cells .

Cellular Effects

The effects of (1R)-(-)-Dimenthyl succinate on various types of cells and cellular processes are significant. It influences cell function by stabilizing hypoxia-inducible factor-1α, enhancing inflammatory responses . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates immune cell function by binding to its cognate receptor SUCNR1, eliciting complex responses that are tissue and context-dependent .

Molecular Mechanism

The molecular mechanism of action of (1R)-(-)-Dimenthyl succinate involves its binding interactions with biomolecules like SUCNR1 . It exerts its effects at the molecular level through enzyme activation or inhibition and changes in gene expression . For instance, it guides macrophage effector functions via the transcription of proinflammatory cytokines and the production of reactive oxygen species .

Dosage Effects in Animal Models

The effects of (1R)-(-)-Dimenthyl succinate vary with different dosages in animal models

Metabolic Pathways

(1R)-(-)-Dimenthyl succinate is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway . It interacts with enzymes like SDH and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that succinate, an intermediate of the TCA cycle, is primarily found in the mitochondrial matrix .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-Dimenthyl succinate typically involves the esterification of succinic acid with menthol. The reaction is carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 12-24 hours .

Industrial Production Methods: In an industrial setting, the production of (1R)-(-)-Dimenthyl succinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as flash chromatography, can further optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Succinic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Ester derivatives with different nucleophiles.

Comparaison Avec Des Composés Similaires

- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) fumarate

- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) maleate

- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) adipate

Comparison: Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate is unique due to its specific ester linkage and the presence of the menthol moiety. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications. Compared to its analogs, it may exhibit different biological activities and industrial uses .

Activité Biologique

(1R)-(-)-Dimethyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, is a compound of increasing interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Primary Target: Succinate Receptor 1 (SUCNR1)

The primary target of (1R)-(-)-dimethyl succinate is the Succinate Receptor 1 (SUCNR1) . This interaction leads to significant cellular responses, including:

- Calcium and Inositol-3-Phosphate Levels : The compound increases intracellular calcium and inositol-3-phosphate levels while inhibiting cyclic adenosine monophosphate (cAMP) formation.

- Insulin Secretion : It stimulates insulin secretion through a SUCNR1-Gq-PKC-dependent mechanism in human β cells, highlighting its potential role in glucose metabolism and diabetes management .

Biochemical Pathways

(1R)-(-)-Dimethyl succinate is involved in critical metabolic pathways:

- Tricarboxylic Acid (TCA) Cycle : As an essential metabolite in the TCA cycle, it acts as a substrate for succinate dehydrogenase (SDH), contributing to ATP production and energy metabolism .

- Hypoxia-Inducible Factor Stabilization : The compound stabilizes hypoxia-inducible factor-1α (HIF-1α), enhancing inflammatory responses and potentially influencing cancer biology.

Pharmacokinetics

Research indicates that plasma concentrations of succinate vary significantly across species:

- Rodent Plasma Levels : 6 to 20 µM

- Human Serum Levels : 2 – 3 to 2 – 20 µM.

These concentrations suggest that the biological effects observed in animal models may be relevant to human physiology.

Cellular Effects

The compound exhibits various effects on different cell types:

- Inflammatory Response Modulation : It enhances the antigen-presenting function of antigen-presenting cells (APCs) by modulating cytokine levels, which could have implications for immune response and inflammation control .

- Biosynthetic Activity : Studies have shown that certain esters of succinic acid can stimulate biosynthetic activity in pancreatic islets, indicating potential insulinotropic effects .

Case Studies and Experimental Evidence

Several studies have explored the biological activities of (1R)-(-)-dimethyl succinate:

- Insulinotropic Effects : In a study involving rat pancreatic islets, various esters of succinic acid were tested for their ability to stimulate insulin secretion. Results indicated that specific esters could enhance biosynthetic activity under nutrient-limited conditions .

- Metabolic Dysfunction Therapy : Prodrug formulations of succinate have been investigated for their ability to bypass mitochondrial complex I deficiencies in Leigh syndrome patient fibroblasts. These studies demonstrated that succinate prodrugs could restore ATP production and improve metabolic function in affected cells .

- Immune Response Modulation : Research has shown that SUCNR1-deficient mice exhibit altered immune responses, suggesting that modulation of succinate signaling could influence graft survival in transplantation settings .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-KQFPAPQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.